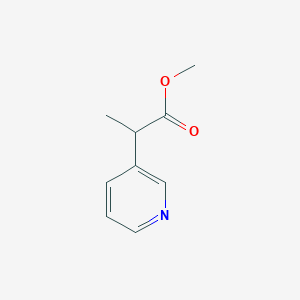

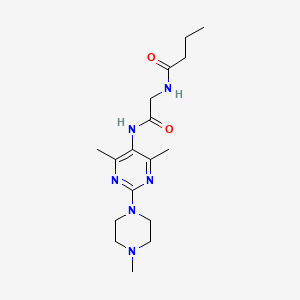

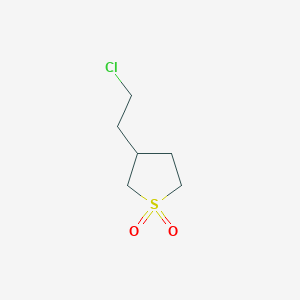

![molecular formula C16H12N6OS B2864429 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 1903426-02-7](/img/structure/B2864429.png)

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The precipitate was filtered off and dried. The 1H NMR spectrum, δ, ppm (J, Hz): 2.24 s (3H, 3-СН 3), 2.59 d (3H, 5-СН 3, J 0.8), 6.04 s (1Н, СН-pyrazole), 7.45–8.15 m (5H, C 6 H 5), 7.88 d and 8.24 d (2Н, СН=СН-pyridazine, J 9.8), 11.49 br. s (1H, NH), 12.20 br. s (1H, NH). The 13C NMR spectrum, δ С, ppm: 13.2, 13.9, 109.8, 122.4, 127.2, 127.7, 128.1, 131.5, 131.6, 140.9, 148.8, 150.0, 153.3, 165.3 .Molecular Structure Analysis

The molecular structure of this compound is complex, with a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve a variety of steps. The reactions involve the use of reactants and reagents in specific ratios, and the generation of by-products is minimized as much as possible .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a pale yellow solid appearance, a yield of 92%, and a melting point of 188–189 °C. The 1H NMR (200 MHz, DMSO) δ 8.63–8.48 (m, 2H), 8.15 (ddt, J = 5.0, 1.7, 0.7 Hz, 1H), 7.98 (s, 1H), 7.69 (ddd, J = 8.6, 7.1, 1.8 Hz, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, J = 8.6, 1.1 Hz, 1H), 6.83 (ddt, J = 6.5, 5.0, 0.8 Hz, 1H); 13C NMR (50 MHz, DMSO) δ 156.96, 151.02, 150.15, 148.19, 143.32, 138.61, 136.25, 122.18, 120.53, 116.36, 107.29; IR (ATR) 1634, 1605, 1493, 1465, 1414, 1376, 1305, 1284, 1212, 1143, 1087, 1005, 992, 841,750, 737, 693 cm −1; EI-MS: 197.2 [M + H] + .科学的研究の応用

Anticancer Activity

The triazole and thiophene moieties present in the compound are known to exhibit anticancer properties. The ability to interfere with the replication of cancer cells makes this compound a potential candidate for anticancer drug development. Research has shown that similar structures can target specific pathways involved in cancer cell proliferation .

Antimicrobial Activity

Compounds with triazole rings have been found to possess significant antimicrobial activity. This includes action against a range of Gram-positive and Gram-negative bacteria, which are often resistant to multiple drugs . The compound could be explored for its efficacy as a new class of antibacterial agent.

Antifungal Activity

The triazole ring is a common feature in many antifungal drugs, such as fluconazole and voriconazole. The presence of this moiety suggests that the compound may have applications in treating fungal infections by disrupting the synthesis of fungal cell membranes .

Antiviral Activity

Triazole derivatives have shown promise in antiviral therapy. They can be designed to inhibit viral replication by targeting viral enzymes or replication machinery. This compound’s structure could be modified to enhance its interaction with viral targets .

Enzyme Inhibition

The compound’s ability to act as an enzyme inhibitor is significant, particularly in the inhibition of carbonic anhydrases, cholinesterases, and other enzymes involved in various physiological processes. This can lead to applications in treating diseases like glaucoma or Alzheimer’s disease .

Analgesic and Anti-inflammatory Activity

The structural features of the compound suggest potential analgesic and anti-inflammatory activities. By modulating the body’s inflammatory response and pain signaling pathways, it could be developed into a new pain relief medication .

特性

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6OS/c23-16(13-3-1-2-7-17-13)18-9-15-20-19-14-5-4-12(21-22(14)15)11-6-8-24-10-11/h1-8,10H,9H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHCXQLYZKKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

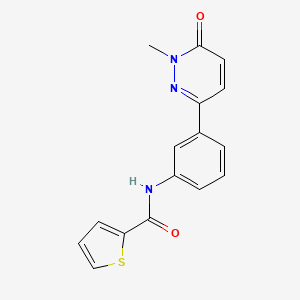

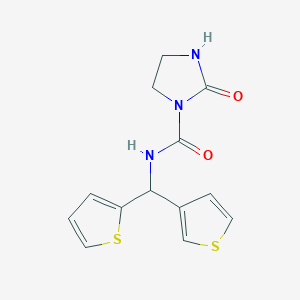

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)

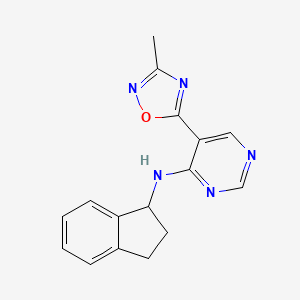

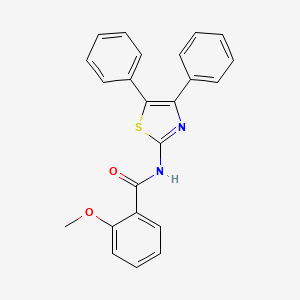

![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)

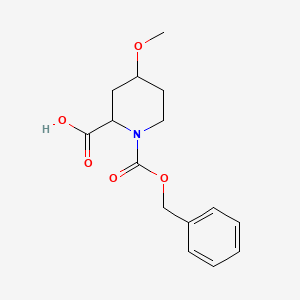

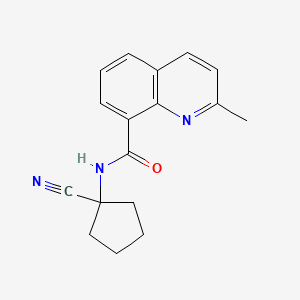

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2864362.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2864364.png)